Superior Antiviral Potency in CEM Cell Cytopathicity Assay
In direct head-to-head comparison against multiple NNRTIs in HIV-1-infected CEM cells, S 2720 demonstrated greater inhibitory potency than nevirapine, pyridinone L-697,661, BHAP U-88204, TSAO, and TIBO R82913 [1]. The compound completely prevented HIV-1 infection and emergence of drug-resistant mutant strains at concentrations 10- to 25-fold lower than those required for BHAP U-88204 and nevirapine to achieve the same virological knockout effect [2].
| Evidence Dimension | Concentration required to totally prevent HIV-1 infection and emergence of resistant mutants |
|---|---|
| Target Compound Data | 0.35 µM |
| Comparator Or Baseline | BHAP U-88204 and nevirapine: 10- to 25-fold higher concentrations |
| Quantified Difference | 10- to 25-fold lower concentration required for viral knockout |
| Conditions | HIV-1-infected CEM cell culture; cytopathicity inhibition assay |
Why This Matters
The 10- to 25-fold lower concentration required for complete viral suppression with S 2720 translates to substantially reduced compound consumption in cell-based HIV-1 inhibition studies compared to nevirapine or BHAP U-88204.
- [1] Balzarini J, Karlsson A, Meichsner C, Paessens A, Riess G, De Clercq E, Kleim JP. Resistance pattern of human immunodeficiency virus type 1 reverse transcriptase to quinoxaline S-2720. J Virol. 1994 Dec;68(12):7986-92. View Source
- [2] Balzarini J, Karlsson A, Meichsner C, Paessens A, Riess G, De Clercq E, Kleim JP. Resistance pattern of human immunodeficiency virus type 1 reverse transcriptase to quinoxaline S-2720. J Virol. 1994 Dec;68(12):7986-92. View Source
